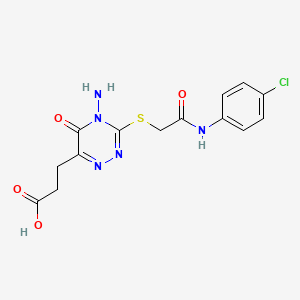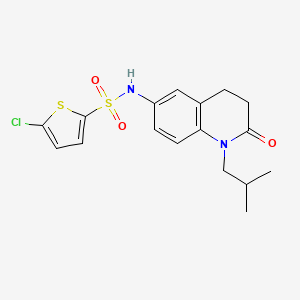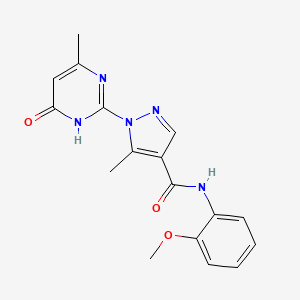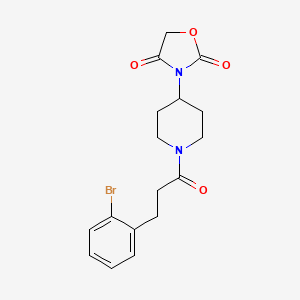
3-(4-Amino-3-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Amino-3-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid” is a complex organic molecule that contains several functional groups, including an amino group, a thio group, a triazin ring, and a carboxylic acid group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of the amino and thio groups could potentially allow for hydrogen bonding and other intermolecular interactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the presence of various functional groups. For example, the presence of the carboxylic acid group could make the compound acidic, and the presence of the amino group could allow it to act as a base . The compound’s solubility, melting point, and other physical properties would also depend on its molecular structure .
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Compounds within the 1,2,4-triazinone class, sharing structural motifs with the given compound, have been explored for their anticancer activities. For instance, the synthesis and evaluation of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one have demonstrated significant in vitro anticancer activities against different cancer cell lines. This highlights the potential of such compounds in the development of new anticancer agents Saad & Moustafa, 2011.
Chemical Synthesis Techniques
The compound's class is also significant in the development of chemical synthesis techniques. For example, research on the direct synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions provides valuable insights into efficient and novel synthetic routes. These methodologies can streamline the production of complex molecules for various applications, including medicinal chemistry and materials science Bandgar & Pandit, 2003.
Renewable Building Blocks in Polymer Science
Further, derivatives of the compound have been investigated as renewable building blocks in polymer science. For example, phloretic acid, a phenolic compound related to the structural class of the given compound, has been used to enhance the reactivity of -OH bearing molecules towards benzoxazine ring formation. This approach paves the way for the development of sustainable materials with potential applications in various industries Trejo-Machin et al., 2017.
Antifungal Compounds and Solubility Studies
Investigations into novel antifungal compounds of the 1,2,4-triazole class and their solubility thermodynamics in biologically relevant solvents have been conducted. These studies are crucial for understanding the physicochemical properties of potential antifungal agents and optimizing their delivery and efficacy Volkova et al., 2020.
Zukünftige Richtungen
The future research directions for this compound would likely depend on its biological activity and potential applications. Compounds with similar structures are often studied for their potential as pharmaceuticals or biological probes. Therefore, future research could involve studying the compound’s biological activity, developing methods for its synthesis, and exploring its potential applications .
Eigenschaften
IUPAC Name |
3-[4-amino-3-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O4S/c15-8-1-3-9(4-2-8)17-11(21)7-25-14-19-18-10(5-6-12(22)23)13(24)20(14)16/h1-4H,5-7,16H2,(H,17,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQJSMMUSHHKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Amino-3-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Fluoro-2-(propoxymethyl)phenyl]methanamine](/img/structure/B2662214.png)

![N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2662219.png)
![Methyl {[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B2662220.png)
![4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole](/img/structure/B2662223.png)
![2-[(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid](/img/structure/B2662224.png)

![1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole](/img/structure/B2662226.png)
![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2662228.png)
![2-Chloro-1-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)propan-1-one](/img/structure/B2662229.png)
![1-cyclopentyl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2662230.png)

![4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2662235.png)
![N-(4-butylphenyl)-2-[(4-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2662236.png)